

# A Comparative Guide to the Spectral Data of Benzoxazine Analogs

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## Compound of Interest

Compound Name: Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectral data for various benzoxazine analogs, offering valuable insights for researchers and professionals in drug development and material science. The information is compiled from various scientific publications to facilitate the identification and characterization of these versatile compounds.

## Introduction to Benzoxazine Analogs

Benzoxazines are a class of heterocyclic compounds that have garnered significant attention due to their unique properties, including near-zero volumetric shrinkage upon curing, excellent thermal stability, low water absorption, and high char yield.<sup>[1]</sup> These characteristics make them suitable for a wide range of applications, from high-performance composites to electronic materials. The versatility of benzoxazine chemistry allows for the synthesis of a wide array of analogs with tailored properties, which can be achieved by modifying the phenolic, amine, or aldehyde precursors.<sup>[1][2]</sup> Spectroscopic techniques are crucial for the structural elucidation and characterization of these synthesized monomers and their corresponding polymers.

## Experimental Protocols

The following are generalized experimental protocols for the key spectroscopic techniques used in the characterization of benzoxazine analogs.

## 2.1 Synthesis of Benzoxazine Monomers

A common method for synthesizing benzoxazine monomers is the Mannich reaction, which involves the condensation of a phenol, a primary amine, and formaldehyde.[\[2\]](#)[\[3\]](#)

- **Reaction Setup:** A typical molar ratio for the synthesis is 1:2:1 (phenol:paraformaldehyde:amine) for monofunctional phenols and 1:4:2 for bifunctional phenols.[\[1\]](#)
- **Procedure:** The reactants are mixed, often in a solvent like toluene or a toluene/isopropanol mixture, and heated at a temperature ranging from 80 to 110°C with continuous stirring.[\[1\]](#)[\[4\]](#) The progress of the reaction is monitored using techniques like FTIR or NMR spectroscopy until the characteristic signals of the reactants diminish and the signals corresponding to the benzoxazine ring structure emerge.[\[1\]](#) Reaction times can vary from one to several hours.[\[1\]](#)

## 2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural analysis of benzoxazine monomers.

- **Sample Preparation:** A small quantity of the purified benzoxazine monomer is dissolved in a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ).[\[1\]](#)[\[5\]](#)
- **Analysis:** Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded. The chemical shifts ( $\delta$ ) and splitting patterns of the protons and carbons are analyzed to confirm the molecular structure. Key signals for benzoxazine monomers include the protons of the O-CH<sub>2</sub>-N group in the oxazine ring.[\[1\]](#)

## 2.3 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the benzoxazine monomers and to monitor the polymerization process.

- **Sample Preparation:** Samples can be analyzed as thin films, in potassium bromide (KBr) pellets, or using an Attenuated Total Reflectance (ATR) accessory.

- Analysis: The disappearance of the O-H stretching band from the phenolic reactant and the appearance of characteristic peaks for the oxazine ring confirm the formation of the monomer.[1] During polymerization, the disappearance of the oxazine ring peaks and the appearance of a broad O-H stretching band indicate the ring-opening polymerization.[1][6]

## 2.4 Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation patterns of benzoxazine analogs.

- Techniques: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.[7]
- Analysis: Under ESI conditions, intact benzoxazine molecules can be observed as protonated ions, such as  $[M+H]^+$  and  $[M+2H]^{2+}$ . [7] Fragmentation is often induced by increasing the ion energy, leading to the successive elimination of  $CH_2NR$  groups.[7]

## 2.5 UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the benzoxazine molecules.

- Sample Preparation: The benzoxazine monomer is dissolved in a suitable solvent, such as ethanol (EtOH), dimethylformamide (DMF), or tetrahydrofuran (THF), at a specific concentration (e.g.,  $10^{-4}$  M).[8][9]
- Analysis: The absorbance spectrum is recorded over a range of wavelengths to identify the absorption maxima ( $\lambda_{max}$ ), which correspond to electronic transitions within the molecule. [9]

# Comparative Spectral Data

The following tables summarize the characteristic spectral data for various benzoxazine analogs reported in the literature.

## 3.1 $^1H$ NMR Spectral Data of Benzoxazine Analogs

Benzoxazine Analog	Key $^1\text{H}$ NMR Signals ( $\delta$ , ppm) and Multiplicity	Solvent
Eugenol-based (aliphatic monoamine)	3.8 and 4.8 (s, oxazine ring $\text{CH}_2$ )	-
Eugenol-based (furfurylamine)	4.5 and 5.5 (s, oxazine ring $\text{CH}_2$ )	-
Vanillin-Jeffamine D-230 based (Van-JD)	5.10-5.17 (m, $\text{OCH}_2\text{N}$ ), 4.13-4.21 (m, $\text{NCH}_2$ )	-
Thymol-Jeffamine D-230 based (Thy-JD)	4.89-4.96 (m, $\text{NCH}_2\text{O}$ ), 3.94-4.02 (m, $\text{NCH}_2$ )	-
Carvacrol-Jeffamine D-230 based (Car-JD)	4.96-5.02 (m, $\text{NCH}_2\text{O}$ ), 4.14-4.22 (m, $\text{NCH}_2$ )	-
Bisphenol-A-aniline based	4.2-4.3 (m, open-ring products)	-
Indane-based (IBPB)	4.58 and 5.33 (oxazine ring)	-
Spirobiindane-based (SBIB)	4.68 and 5.30 (oxazine ring)	-
Phenolated lignin-aniline based	4.6 ( $\text{Ar-CH}_2\text{-N}$ ), 5.4 ( $\text{O-CH}_2\text{-N}$ )	-
Phenolated lignin-propargylamine based	3.9 ( $\text{Ar-CH}_2\text{-N}$ ), 4.8 ( $\text{O-CH}_2\text{-N}$ )	-
Allyl-terminated	5.2 (m) and 5.9 (m) (allylic protons)	-

### 3.2 $^{13}\text{C}$ NMR Spectral Data of Benzoxazine Analogs

Benzoxazine Analog	Key $^{13}\text{C}$ NMR Signals ( $\delta$ , ppm)	Solvent
Vanillin-Jeffamine D-230 based (Van-JD)	82.4, 82.5 ( $\text{OCH}_2\text{N}$ ), 55.95 ( $\text{NCH}_2$ )	-
Thymol-Jeffamine D-230 based (Thy-JD)	80.2, 80.3 ( $\text{NCH}_2\text{O}$ ), 55.9, 56.1 ( $\text{NCH}_2$ )	-
Carvacrol-Jeffamine D-230 based (Car-JD)	80.2, 80.3 ( $\text{NCH}_2\text{O}$ ), 55.9, 56.1 ( $\text{NCH}_2$ )	-
Indane-based (IBPB)	53.45 and 78.01	-
2-((Phenyl amino) methyl) phenol based	50.60 ( $\text{Ph-CH}_2\text{-N}$ ), 79.66 ( $\text{N-CH}_2\text{-O}$ )	$\text{CDCl}_3$
Phenolated lignin-aniline based	48.9 ( $\text{Ar-CH}_2\text{-N}$ ), 78.2 ( $\text{O-CH}_2\text{-N}$ )	-
Phenolated lignin-propargylamine based	48.6 ( $\text{Ar-CH}_2\text{-N}$ ), 80.3 ( $\text{O-CH}_2\text{-N}$ )	-

### 3.3 FTIR Spectral Data of Benzoxazine Analogs

Benzoxazine Analog	Characteristic FTIR Absorption Bands (cm <sup>-1</sup> )	Assignment
General Benzoxazines	920-950	Benzene ring with attached oxazine ring[1][10]
General Benzoxazines	1029-1085	Symmetric C-O-C stretching[10][11]
General Benzoxazines	1205-1250	Asymmetric C-O-C stretching[4][11]
General Benzoxazines	1150-1164	C-N-C stretching[11][12]
General Benzoxazines	1376	C-N-C stretching in imide ring[11]
General Benzoxazines	1486-1490	C-H stretching in -CH <sub>2</sub> -groups[4][6]
F-Bz and S-Bz monomers	920, 1029, 1233	Oxazine ring vibrations[10]
Furfurylamine/bisphenol-A based	939, 1150, 1230	Oxazine ring vibrations[12]
Alkyne-functionalized	930, 1085, 1250	Oxazine ring vibrations[11]
Alkyne-functionalized	2104, 3291	-C≡C and ≡C-H stretching[11]
Vanillin-Jeffamine D-230 based (Van-JD)	1683, 2724, 2760	Aldehyde C=O and C-H stretching[2]

### 3.4 Mass Spectrometry (MS) Data of Benzoxazine Analogs

Benzoxazine Analog	Ionization Method	Key m/z Values and Fragments
Benzoxazine resorcarenes	ESI	$[M+H]^+$ , $[M+2H]^{2+}$ , successive elimination of $CH_2NR$ groups[7]
Aniline, formaldehyde, and phenol reaction	ESI(+)	m/z 106 (anilinium-based intermediate), m/z 200, m/z 212[7]
Bisphenol A and aniline reaction	ESI(+)	m/z 334 (intermediate), m/z 346 (MonoBz)[13]
Phosphazene-containing benzoxazines	MALDI-TOF	Confirmed structure of hexakis-2-( $\beta$ -carboxyethenylphenoxy)cyclotriphosphazene[14]

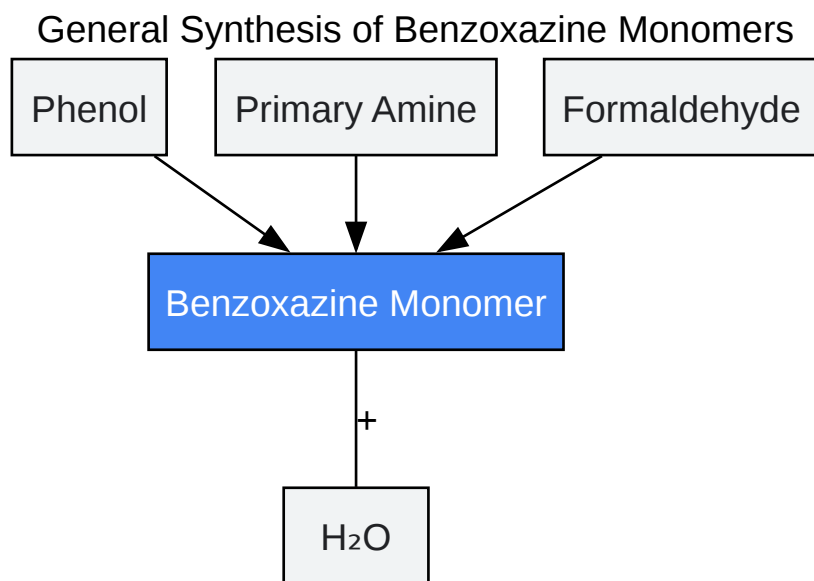
### 3.5 UV-Vis Spectral Data of Benzoxazine Analogs

Benzoxazine Analog	Solvent	Absorption Maxima ( $\lambda_{max}$ , nm)
Naphthalene-based (Bz)	EtOH, DMF	-[8]
Vanillin-n-butylamine based (VaBZ)	-	280, 307[9]
m-Guaiacol-derived resins	Solid-state	Bandgaps of 1.69 eV and 1.80 eV post-curing[15]
Thymol-based	Acetone	Emission maxima around 425-450 nm (blue emission)[6]

## Visualizing Benzoxazine Chemistry

### 4.1 General Synthesis of Benzoxazine Monomers

The following diagram illustrates the general Mannich condensation reaction for the synthesis of benzoxazine monomers.



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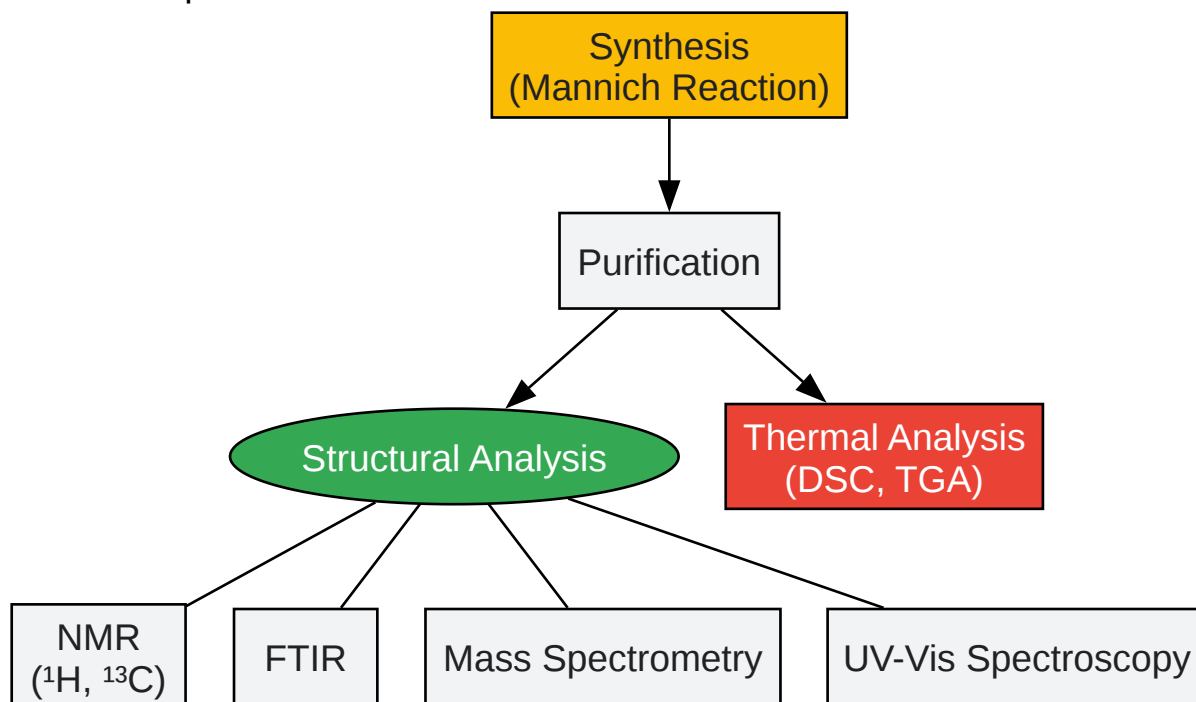
Caption: Mannich condensation for benzoxazine synthesis.

#### 4.2 Experimental Workflow for Benzoxazine Characterization

This diagram outlines a typical experimental workflow for the synthesis and characterization of benzoxazine analogs.



## Experimental Workflow for Benzoxazine Characterization



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Caption: Workflow for benzoxazine synthesis and analysis.

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